Barium sebacate

Übersicht

Beschreibung

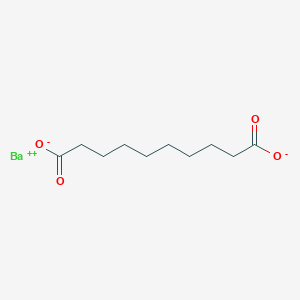

Barium sebacate is an inorganic compound with the chemical formula Ba(C₁₀H₁₆O₄). It is a barium salt of sebacic acid, a dicarboxylic acid. This compound is known for its applications in various industrial and scientific fields due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Barium sebacate can be synthesized through a reaction between barium hydroxide and sebacic acid. The reaction typically occurs in an aqueous medium, where sebacic acid is dissolved in water and then reacted with barium hydroxide to form this compound and water as a byproduct.

Industrial Production Methods: In industrial settings, this compound is produced by mixing barium carbonate with sebacic acid in a controlled environment. The mixture is heated to facilitate the reaction, resulting in the formation of this compound. The product is then purified through filtration and drying processes.

Analyse Chemischer Reaktionen

Types of Reactions: Barium sebacate undergoes various chemical reactions, including:

Precipitation Reactions: When mixed with solutions containing sulfate ions, this compound can form barium sulfate as a precipitate.

Thermal Decomposition: Upon heating, this compound decomposes to form barium carbonate and other byproducts.

Common Reagents and Conditions:

Oxidizing Agents: this compound can react with strong oxidizing agents, leading to the formation of barium carbonate and other oxidation products.

Acids: It reacts with strong acids to produce sebacic acid and barium salts of the respective acids.

Major Products Formed:

Barium Carbonate: A common product formed during the thermal decomposition of this compound.

Sebacic Acid: Formed when this compound reacts with strong acids.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

1.1. Drug Delivery Systems

Barium sebacate is being explored for its potential as a drug delivery vehicle. Its ability to form biodegradable polymers makes it suitable for controlled-release applications. Research indicates that this compound can be incorporated into various polymer matrices to enhance the release profiles of therapeutic agents. For instance, a study demonstrated the effectiveness of this compound in enhancing the release rate of drugs from poly(glycerol sebacate) (PGS) matrices, which are known for their biocompatibility and biodegradability .

1.2. Tissue Engineering

This compound is utilized in scaffolding for tissue engineering applications. Its properties allow for the creation of scaffolds that support cell adhesion and proliferation. A notable case study involved the fabrication of PGS/barium sebacate composites that exhibited enhanced mechanical properties and biocompatibility, making them ideal candidates for bone tissue engineering . The incorporation of this compound into these scaffolds improved their structural integrity and degradation rates, facilitating better integration with biological tissues.

Material Science Applications

2.1. Polymer Composites

This compound is used as a plasticizer in polymer formulations to improve flexibility and processability. It has been shown to enhance the thermal stability and mechanical properties of various polymer blends. For example, research on PGS-based materials revealed that adding this compound significantly improved the elongation at break and tensile strength of the resulting composites .

2.2. Coatings and Sealants

In material science, this compound is applied in coatings due to its chemical stability and resistance to moisture. Its use in sealants has been noted for providing enhanced adhesion properties and durability under harsh environmental conditions. This application is particularly beneficial in automotive and construction sectors where long-lasting protective coatings are essential.

Chemical Processes

3.1. Synthesis of Biodegradable Polymers

This compound plays a crucial role in synthesizing biodegradable polymers such as polyurethanes and polyesters. Its incorporation into polymerization processes allows for tunable degradation rates, which are vital in applications like temporary implants or controlled drug release systems . The versatility of this compound facilitates the development of materials that can degrade safely within the body over predetermined periods.

3.2. Catalytic Applications

Research indicates that this compound can also act as a catalyst in certain chemical reactions, particularly those involving esterification processes. Its catalytic activity has been explored in synthesizing various esters, contributing to more efficient chemical production pathways .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Biomedical | Drug delivery systems | Enhanced release profiles |

| Tissue engineering scaffolds | Improved mechanical properties | |

| Material Science | Polymer composites | Increased flexibility and thermal stability |

| Coatings and sealants | Enhanced adhesion and moisture resistance | |

| Chemical Processes | Synthesis of biodegradable polymers | Tunable degradation rates |

| Catalytic applications | Efficient chemical production |

Wirkmechanismus

The mechanism of action of barium sebacate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular components, leading to changes in cellular functions. Its high atomic number makes it an effective contrast agent in medical imaging, as it enhances the absorption of X-rays, allowing for clear visualization of body structures.

Vergleich Mit ähnlichen Verbindungen

- Barium Glutarate

- Barium Adipate

- Barium Pimelate

- Barium Suberate

- Barium Dodecanedioate

Comparison: Barium sebacate is unique among these compounds due to its specific chain length and the resulting properties. It has a higher molecular weight and different thermal stability compared to shorter-chain barium dicarboxylates. This makes it particularly useful in applications requiring high-temperature stability and specific mechanical properties.

Biologische Aktivität

Barium sebacate is a barium salt of sebacic acid, a dicarboxylic acid commonly used in various industrial applications, including as a plasticizer and in the synthesis of polymers. This article delves into the biological activity of this compound, examining its synthesis, physicochemical properties, and potential biological effects based on diverse research findings.

This compound can be synthesized through the reaction of barium hydroxide with sebacic acid. The resulting compound is characterized by its solubility in organic solvents and its stability under various conditions. Research has shown that this compound decomposes to barium carbonate when subjected to high temperatures (400–500 °C) .

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈BaO₄ |

| Molecular Weight | 255.23 g/mol |

| Melting Point | 140 °C |

| Solubility | Soluble in organic solvents |

Toxicity Studies

The biological activity of this compound has been assessed through various toxicity studies. A significant aspect of its biological profile includes its acute oral toxicity and dermal irritation potential. Studies indicate that while barium compounds can exhibit toxicity, the specific effects of this compound require further investigation to establish a comprehensive safety profile .

Case Study: Dermal Irritation Assessment

In a study assessing dermal irritation, this compound was applied to test subjects to evaluate skin reactions. Results indicated minimal irritation, suggesting that while caution is warranted, the compound may be safer for topical applications compared to other barium salts .

Pharmacological Potential

Recent studies have explored the pharmacological potential of this compound as a drug delivery system. Its unique properties allow it to encapsulate therapeutic agents effectively, enhancing their bioavailability and controlled release .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Acute Toxicity | Low toxicity observed in preliminary studies |

| Dermal Irritation | Minimal irritation noted |

| Drug Delivery Potential | Effective encapsulation of therapeutic agents |

Research Findings

Research has indicated that modifications in the structure of this compound can lead to enhanced biological activities. For instance, derivatives of this compound have been studied for their effects on cellular processes, including apoptosis and cell proliferation. These studies suggest that this compound may influence cellular signaling pathways, although more detailed investigations are necessary to elucidate these mechanisms .

Case Study: Influence on Cell Proliferation

A recent study investigated the effect of this compound on the proliferation of human fibroblast cells. The results showed a dose-dependent increase in cell viability at lower concentrations, indicating potential applications in regenerative medicine .

Eigenschaften

IUPAC Name |

barium(2+);decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4.Ba/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPYUAWNRNUADX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)[O-])CCCC(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941692 | |

| Record name | Barium decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19856-32-7 | |

| Record name | Barium sebacate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019856327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.